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Abstract
Hydroxymethyl dasatinib, also known as M24, is a primary oxidative metabolite of the potent

multi-targeted tyrosine kinase inhibitor, Dasatinib. Formed predominantly through the action of

cytochrome P450 3A4 (CYP3A4), this metabolite is a significant component of the circulating

drug-related material in patients undergoing Dasatinib therapy. This technical guide provides a

comprehensive overview of Hydroxymethyl dasatinib, including its chemical properties,

metabolic formation, and analytical quantification. Detailed experimental methodologies and

quantitative data are presented to support further research and development in this area.

Introduction
Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of

chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic

leukemia (Ph+ ALL).[1] It functions by inhibiting a range of kinases, most notably BCR-ABL and

the SRC family of kinases.[2] The metabolism of Dasatinib is extensive, leading to the

formation of several metabolites. Among these, Hydroxymethyl dasatinib (M24) is a major

circulating metabolite, warranting a thorough understanding of its pharmacological and

pharmacokinetic properties. This guide aims to consolidate the current technical knowledge on

Hydroxymethyl dasatinib for the scientific community.
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Chemical and Physical Properties
Hydroxymethyl dasatinib is structurally similar to its parent compound, with the addition of a

hydroxyl group on the methyl group of the 2-chloro-6-methylphenyl ring.

Property Value Reference

IUPAC Name

N-(2-chloro-6-

(hydroxymethyl)phenyl)-2-((6-

(4-(2-hydroxyethyl)piperazin-1-

yl)-2-methylpyrimidin-4-

yl)amino)thiazole-5-

carboxamide

[1]

CAS Number 910297-58-4 [3]

Molecular Formula C22H26ClN7O3S [1]

Molecular Weight 504.01 g/mol [1]

Appearance Off-white solid

Solubility Freely soluble in DMSO

Storage Condition Store at 2-8°C

Metabolism and Pharmacokinetics
Metabolic Pathway
Hydroxymethyl dasatinib is formed from Dasatinib primarily through hydroxylation, a phase I

metabolic reaction.

Enzyme: The principal enzyme responsible for this transformation is Cytochrome P450 3A4

(CYP3A4).[2][4] CYP3A5 may also contribute to this metabolic step.

Reaction: The reaction involves the oxidation of the methyl group on the 2-chloro-6-

methylphenyl moiety of Dasatinib to a hydroxymethyl group.

The metabolic conversion of Dasatinib to its various metabolites, including Hydroxymethyl
dasatinib, is a critical factor in its overall pharmacokinetic profile and potential for drug-drug
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Figure 1: Simplified metabolic pathway of Dasatinib.

Pharmacokinetic Data
Quantitative analysis of Dasatinib and its metabolites in human plasma has provided valuable

insights into their relative exposures.

Parameter Value Reference

Relative Exposure (AUC0-24)
Represents 25% of the AUC0-

24 of Dasatinib
[5]

Pharmacological Activity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b193329?utm_src=pdf-body-img
https://www.scielo.br/j/bjps/a/C3dWrxGfHkYrBkPz8t8qTSc/?format=html&lang=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While Dasatinib is the primary active agent, its metabolites can also exhibit pharmacological

activity.

Assay Cell Line IC50 Reference

Anti-proliferative

Activity
K562 (CML) 46.7 nM

The in vitro potency of Hydroxymethyl dasatinib suggests that it may contribute to the overall

therapeutic effect of Dasatinib.

Experimental Protocols
Synthesis of Hydroxymethyl Dasatinib (Reference
Standard)
A specific, detailed synthesis protocol for Hydroxymethyl dasatinib is not readily available in

the public domain. However, based on the synthesis of Dasatinib and its analogs, a plausible

synthetic route would involve the following key steps:

Synthesis of the thiazole carboxamide core: This typically involves the reaction of a

substituted aniline with a thiazole derivative. For Hydroxymethyl dasatinib, the starting

aniline would be 2-amino-3-methyl-5-chlorobenzyl alcohol, which would require protection of

the hydroxyl group prior to subsequent reactions.

Coupling with the pyrimidine moiety: The protected thiazole intermediate would then be

coupled with a di-substituted pyrimidine, such as 4,6-dichloro-2-methylpyrimidine.

Introduction of the piperazine side chain: The final step involves the nucleophilic substitution

of the remaining chloro group on the pyrimidine with 1-(2-hydroxyethyl)piperazine.

Deprotection: Removal of the protecting group from the benzylic alcohol would yield

Hydroxymethyl dasatinib.
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Figure 2: Conceptual workflow for the synthesis of Hydroxymethyl dasatinib.

Quantification of Hydroxymethyl Dasatinib in Human
Plasma by LC-MS/MS
The following protocol is a representative method adapted from validated assays for the

simultaneous determination of Dasatinib and its metabolites.[3][5]

5.2.1. Sample Preparation (Solid Phase Extraction)
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Spike: To 100 µL of human plasma, add internal standard (e.g., deuterated Hydroxymethyl
dasatinib).

Pre-treatment: Add 100 µL of 4% phosphoric acid and vortex.

SPE Conditioning: Condition an Oasis HLB 96-well plate with 1 mL of methanol followed by 1

mL of water.

Loading: Load the pre-treated plasma sample onto the SPE plate.

Washing: Wash the plate with 1 mL of 5% methanol in water, followed by 1 mL of 20%

methanol in water.

Elution: Elute the analytes with 1 mL of methanol.

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen

and reconstitute in 200 µL of mobile phase.

5.2.2. LC-MS/MS Conditions

LC System: Agilent 1200 series or equivalent.

Column: Luna phenyl-hexyl, 50 x 2.0 mm, 5 µm.

Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium formate in water and

acetonitrile (e.g., 60:40 v/v).

Flow Rate: 0.3 mL/min.

Injection Volume: 10 µL.

Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.

Ionization Mode: Positive electrospray ionization (ESI+).

MRM Transitions: Specific precursor-to-product ion transitions for Hydroxymethyl dasatinib
and its internal standard would need to be optimized. For Dasatinib, a common transition is
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m/z 488.2 -> 401.1. A similar fragmentation pattern would be expected for Hydroxymethyl
dasatinib.

5.2.3. Method Validation

The method should be validated according to regulatory guidelines, including assessment of:

Linearity (e.g., 1.00-1000 ng/mL)

Accuracy and Precision (intra- and inter-day)

Recovery

Matrix Effects

Stability (freeze-thaw, bench-top, long-term)

Plasma Sample

Solid Phase Extraction

Sample Preparation

LC Separation

Injection

MS/MS Detection

Elution

Data Analysis

Signal Acquisition
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Figure 3: General workflow for the LC-MS/MS analysis of Hydroxymethyl dasatinib.

Signaling Pathways
As a metabolite of Dasatinib, Hydroxymethyl dasatinib is expected to interact with similar

signaling pathways, primarily those driven by the kinases that Dasatinib inhibits. The primary

target of Dasatinib is the BCR-ABL kinase, which is constitutively active in CML and drives

downstream signaling pathways promoting cell proliferation and survival.
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Figure 4: Inhibition of the BCR-ABL signaling pathway by Dasatinib and its active metabolites.
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Conclusion
Hydroxymethyl dasatinib is a major metabolite of Dasatinib with demonstrated in vitro

pharmacological activity. Its significant circulating levels underscore the importance of its

characterization in understanding the overall disposition and therapeutic effects of Dasatinib.

The experimental frameworks provided in this guide offer a foundation for researchers to

further investigate the synthesis, analytical quantification, and biological role of this important

metabolite. Future studies should focus on elucidating the full kinase inhibition profile of

Hydroxymethyl dasatinib and its contribution to both the efficacy and potential off-target

effects of Dasatinib therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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